Benzamidoxime

Description

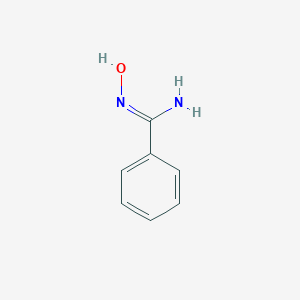

Structure

2D Structure

3D Structure

Properties

CAS No. |

613-92-3 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) |

InChI Key |

MXOQNVMDKHLYCZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)N |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

613-92-3 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

Benzamidoxime; Benzohydroxamamide; N-Hydroxybenzamidine; N-Hydroxybenzenecarboximidamide; N-Hydroxybenzimidamide; NSC 13999; N’-Hydroxybenzamidine; N’-Hydroxybenzene-1-carboximidamide; N’-Hydroxybenzenecarboximidamide; N’-Hydroxybenzimidamide; Phenyl |

Origin of Product |

United States |

Synthetic Methodologies for Benzamidoxime and Its Derivatives

Classical Synthetic Routes to Benzamidoxime

The primary classical methods for synthesizing this compound involve the transformation of nitrile, oxime, imine, and amidine functionalities. These routes, while established, vary in their practicality, yield, and substrate scope.

The most common and widely utilized method for the preparation of this compound is the reaction of a nitrile with hydroxylamine (B1172632). nih.gov This method is favored due to the high availability of nitrile starting materials and generally good yields. The procedure, first established by Tiemann, typically involves heating a nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate or triethylamine (B128534), in an alcoholic solvent. nih.govresearchgate.net The base is necessary to liberate the free hydroxylamine from its hydrochloride salt. researchgate.netyok.gov.tr

The reaction is generally conducted by heating the mixture at temperatures between 60-80°C or at reflux for a period ranging from a few hours to 48 hours, depending on the specific substrate. nih.govresearchgate.net Aromatic nitriles, like benzonitrile (B105546), typically afford higher yields (often up to 98%) compared to their aliphatic counterparts. nih.gov The reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. rsc.org

Modern advancements have sought to improve the efficiency of this classical reaction. For instance, the use of ultrasonic irradiation can dramatically reduce reaction times to as little as 15-30 minutes while maintaining high yields. Another approach involves using microreactor technology, which allows for safe and efficient synthesis at elevated temperatures with precise control over reaction conditions. researchgate.net

Table 1: Representative Conditions for the Synthesis of this compound from Benzonitrile

| Reagents | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile, Hydroxylamine hydrochloride | Sodium carbonate | Ethanol (B145695)/Water | Reflux, 3h | Sufficiently pure | nih.gov |

| Benzonitrile, Hydroxylamine hydrochloride | Sodium carbonate | Ethanol | 60-80°C, few hours | High | researchgate.net |

| Benzonitrile, Hydroxylamine hydrochloride | Triethylamine | Ethanol/Methanol | Reflux, 1-48h | 85-98% | |

| Benzonitrile, 50% aq. Hydroxylamine | None | Ethanol | Reflux, 3h | 81% | rsc.org |

This compound can be synthesized through the reduction of a corresponding oxyamidoxime. In a method reported by Ley and Ulrich, benzoxyamidoxime was prepared by the reaction of N-hydroxybenzimidoyl chloride with hydroxylamine. researchgate.net The resulting benzoxyamidoxime was subsequently reduced using sulfur dioxide to yield this compound. researchgate.net

The reaction of hydroxylamine with iminoethers represents another classical route to this compound. Pinner and Lossen reported that treating ethyl iminobenzoate with hydroxylamine resulted in the formation of this compound. researchgate.netyok.gov.tr However, this method is not considered a practical pathway for the synthesis of amidoximes. researchgate.net The reason for its limited utility is that the starting material, the iminoether, is typically synthesized from the corresponding nitrile (benzonitrile in this case). researchgate.netumich.edu Therefore, the direct conversion of the nitrile to the amidoxime (B1450833) via the reaction with hydroxylamine (Section 2.1.1) is a more straightforward and commonly employed process.

This compound can be prepared by the reaction of ammonia (B1221849) on hydroximic acid chlorides (also known as chloroximes). researchgate.netyok.gov.tr N-Hydroxybenzimidoyl chloride, the specific hydroximic acid chloride used for this synthesis, is formed by the direct chlorination of benzaldoxime (B1666162). researchgate.net This chloride readily reacts with ammonia to produce this compound. researchgate.net This procedure was utilized by Werner to prepare not only this compound but also derivatives such as o-chlorothis compound. researchgate.net

A general method for the preparation of monoamidoximes involves the catalytic reduction of nitrolic acids. researchgate.netyok.gov.tr This process has been described as a viable route for producing amidoximes. yok.gov.tr A related method involves the reduction of nitrosolic acids; for example, Wieland and Bauer prepared this compound by reducing nitrosolic acids with hydrogen sulfide. researchgate.netyok.gov.tr The catalytic reduction of nitrolic acids provides a pathway to monoamidoximes of dicarboxylic acids as well. yok.gov.tr

The treatment of amidine hydrochlorides with hydroxylamine is another documented synthesis of this compound. researchgate.net Pinner reported the preparation of this compound by reacting benzamidine (B55565) hydrochloride with hydroxylamine. researchgate.netyok.gov.tr Much like the iminoether route (Section 2.1.3), this reaction is considered to have little practical value. umich.edu This is because amidines are generally obtained from precursors like iminoethers, which themselves originate from nitriles, making the direct synthesis from nitriles a more efficient option. umich.edu

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 72945 |

| Hydroxylamine | 787 |

| Benzonitrile | 7505 |

| Benzoxyamidoxime | 21873105 |

| Ethyl iminobenzoate | 599131 |

| N-Hydroxybenzimidoyl chloride | 707613 |

| Benzaldoxime | 7069 |

| Benzamidine hydrochloride | 33256 |

| Ammonia | 222 |

| Sulfur dioxide | 1119 |

| Sodium carbonate | 10340 |

| Ethanol | 702 |

| Hydrogen sulfide | 402 |

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core with various substituents allows for the fine-tuning of its physicochemical and biological properties. The introduction of halogens, such as chlorine and fluorine, has been a particularly fruitful strategy in the development of new compounds.

Chlorinated this compound derivatives are valuable intermediates in organic synthesis and have been investigated for their potential biological activities. The synthesis of these compounds typically starts from the corresponding chlorinated benzonitriles.

A common route involves the reaction of a chlorinated benzonitrile with hydroxylamine. For instance, 4-chlorothis compound can be prepared from 4-chlorobenzonitrile (B146240) by treatment with hydroxylamine hydrochloride and a base like triethylamine in ethanol, followed by refluxing for 12 hours. redalyc.org The resulting product can be crystallized and purified. Similarly, 3,4-dichlorothis compound has been synthesized from 3,4-dichlorobenzonitrile (B1293625) using hydroxylamine hydrochloride and triethylamine in ethanol with a yield of 81%. redalyc.org

In another example, N-(2-amino-5-chlorobenzoyl)this compound derivatives were synthesized by reacting 5-chloroisatoic anhydride (B1165640) with various this compound analogs. iiarjournals.org This reaction highlights the use of benzamidoximes as building blocks for more complex chlorinated molecules. The synthesis of 2,6-dichloro-N'-hydroxybenzenecarboximidamide has also been reported, typically starting from benzamidine derivatives which undergo chlorination followed by the formation of the amidoxime group. ontosight.ai

The synthesis of 4-((3,5-dichloropyridin-4-yl)oxy)this compound has been achieved from the corresponding nitrile, 4-((3,5-dichloropyridin-4-yl)oxy)benzonitrile. The nitrile itself is prepared by reacting 3,4,5-trichloropyridine (B1364703) with 4-cyanophenol in the presence of potassium carbonate in DMF. fluorine1.ru The subsequent conversion to the amidoxime is carried out by heating the nitrile with hydroxylamine hydrochloride and sodium bicarbonate in an aqueous-alcoholic medium. fluorine1.ru

Table 1: Synthesis of Chlorinated this compound Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Chlorobenzonitrile | Hydroxylamine hydrochloride, Triethylamine | 4-Chlorothis compound | 58% | redalyc.org |

| 3,4-Dichlorobenzonitrile | Hydroxylamine hydrochloride, Triethylamine | 3,4-Dichlorothis compound | 81% | redalyc.org |

| 5-Chloroisatoic anhydride | This compound analogs | N-(2-amino-5-chlorobenzoyl)this compound derivatives | N/A | iiarjournals.org |

| 4-((3,5-Dichloropyridin-4-yl)oxy)benzonitrile | Hydroxylamine hydrochloride, Sodium bicarbonate | 4-((3,5-Dichloropyridin-4-yl)oxy)this compound | N/A | fluorine1.ru |

The introduction of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability and binding affinity. The synthesis of fluorinated this compound derivatives often follows a similar pathway to their chlorinated counterparts, starting from fluorinated benzonitriles.

For example, 3-bromo-4-fluorothis compound (B1600189) is synthesized from 3-bromo-4-fluorobenzonitrile (B1266296) by heating it with hydroxylamine hydrochloride and triethylamine in ethanol at 75°C for 24 hours. chemicalbook.com Another example is the synthesis of 4-fluorothis compound (B1310816) from 4-fluorobenzonitrile. lookchem.comgoogle.com

A general process for preparing certain fluorinated this compound derivatives involves the reaction of a fluorinated benzonitrile with hydroxylamine or its salts in an aqueous solution, which can be a mixture of water and an alkanol, with or without a base. google.com For instance, 2,3-difluoro-6-trifluoromethylthis compound can be produced by reacting 2,3-difluoro-6-trifluoromethylbenzonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. google.com

The synthesis of 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)this compound has been developed from 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzonitrile. The nitrile is obtained by the reaction of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) with 4-cyanophenol in the presence of potassium carbonate in DMF at elevated temperatures. fluorine1.ru The amidoxime is then synthesized from the nitrile. fluorine1.ru

Amphiphilic molecules, containing both hydrophilic and lipophilic domains, are of interest for their potential to interact with biological membranes and other biphasic systems. The synthesis of amphiphilic this compound derivatives has been explored to create novel antioxidants.

One synthetic route starts from 4-cyanophenol. chem-soc.si The phenolic hydroxyl group is first reacted with epichlorohydrin. The resulting epoxide ring is then opened by nucleophilic substitution with long-chain aliphatic amines (e.g., with alkyl chains of C6, C8, C10, C12, C14) to introduce the lipophilic tail. Finally, the nitrile group is converted to the hydrophilic amidoxime functionality by reaction with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in refluxing ethanol. chem-soc.siresearchgate.net This modular approach allows for the synthesis of a series of amphiphilic benzamidoximes with varying alkyl chain lengths. chem-soc.si

Scheme 1: Synthesis of Amphiphilic this compound Derivatives i. epichlorhydrine, NaOH/H2O, dioxane, r.t., 12 h ii. Ca(OTf)2, H2N(CH2)nCH3 (n = 5, 7, 9, 11, 13), anhydrous dioxane, reflux, 6 h, iii. NH2OH × HCl, K2CO3, anhydrous ethanol, reflux, 12 h. chem-soc.si

Benzamidoximes are versatile precursors for the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazoles. researchgate.net The condensation of a this compound with a carboxylic acid derivative is a common method to construct the 1,2,4-oxadiazole (B8745197) ring.

For example, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized through the condensation of 3,4-dichlorothis compound with methyl 1H-indole-5-carboxylate in a superbasic medium of NaOH/DMSO. researchgate.netmdpi.comresearcher.life This reaction proceeds at room temperature and the product precipitates upon dilution with water. mdpi.com

Benzamidoximes can also react with other reagents to form different heterocycles. The thermolysis of this compound derivatives at high temperatures (220-240°C) can lead to the formation of benzimidazole (B57391) derivatives as major products, along with benzoxazoles, carbazoles, and triazines through free radical pathways. amazon.com Furthermore, the reaction of amidoximes with carbodiimides provides a route to 5-amino-substituted 1,2,4-oxadiazoles. clockss.org The reaction of various aryl, benzyl, cycloalkyl, and alkyl amidoximes with commercially available carbodiimides has been shown to produce these derivatives in high yields. clockss.org

Amidoxime-substituted 1,2,3-triazolyl heterocycles have also been synthesized. mdpi.com In this case, the corresponding nitrile derivatives are reacted with hydroxylamine and triethylamine in a methanol/DMF solvent mixture at 100°C. mdpi.com

Synthetic Utility in Organic Chemistry

This compound and its derivatives are versatile building blocks in organic synthesis, primarily due to the reactive nature of the amidoxime functional group. scielo.org.mx They serve as key precursors for the synthesis of a wide array of heterocyclic compounds.

A significant application of this compound is in the synthesis of 1,2,4-oxadiazole derivatives. These compounds are formed by the reaction of substituted benzamidoximes with acylating agents, such as pyrimidinecarbonyl chloride. sioc-journal.cn This reaction provides a straightforward route to functionalized oxadiazoles, which are of interest in medicinal chemistry.

This compound derivatives are also instrumental in the synthesis of benzimidazoles. amazon.com The thermolysis of this compound derivatives can lead to the formation of benzimidazoles as major products through a free-radical mechanism involving the homolysis of the N-O and C-N bonds. amazon.com

Moreover, this compound itself can function as a renewable catalyst. It has been effectively used in the crotylation of aldehydes with potassium crotyltrifluoroborates. scielo.org.mx This reaction, which can be conducted in water as the primary solvent, is highly diastereoselective and chemoselective, yielding valuable homoallylic alcohols. scielo.org.mx The this compound catalyst can be easily recovered and reused, adding to the sustainability of the process. scielo.org.mx

The amidoxime moiety is also known for its ability to form coordination complexes with transition metals. cymitquimica.com This property makes this compound and its derivatives useful as ligands in metal-catalyzed reactions. cymitquimica.com Additionally, the ability to act as a chelating agent for metal ions has led to research into its use for capturing trace amounts of metals. wikipedia.org

Chemical Reactivity and Reaction Mechanisms of Benzamidoxime

General Reactivity of the Amidoxime (B1450833) Functional Group

The amidoxime functional group, characterized by the general formula R-C(NH₂)=NOH, is a versatile moiety in various fields of chemistry, including medicinal, organic, and coordination chemistry. mdpi.com Its reactivity stems from the presence of several key features: an amino group (-NH₂), a hydroxylamino group (=NOH), and a central carbon atom. This combination of functional groups imparts both acidic and basic properties to the molecule. mdpi.com The oxime nitrogen is basic, while the hydroxyl group is acidic. mdpi.com The amino group can also exhibit acidic properties, particularly in the presence of metal ions. mdpi.com

The amidoxime group's reactivity is diverse and includes:

Nucleophilic reactions: The amino group and the oxygen of the hydroxylamino group are nucleophilic centers. For instance, amidoximes can undergo nucleophilic addition to nitriles. acs.org

Coordination with metal ions: Amidoximes are excellent ligands for a variety of metal ions, a property that is crucial for their application in areas like uranium extraction from seawater. mdpi.comrsc.org

Redox reactions: The amidoxime functional group can undergo both oxidation and reduction. mdpi.com Oxidation reactions, in particular, are of significant interest and can lead to the formation of various products, including nitriles and amides. nih.gov

Tautomerism and Isomerism of Benzamidoxime

Amidoximes, including this compound, can exist as different isomers, primarily geometrical diastereoisomers (Z/E) and constitutional isomers (tautomers). nih.govmdpi.com Understanding the relative stability of these forms is crucial for elucidating their reactivity and pharmacological activity. mdpi.com The main tautomeric forms studied are the amidoxime, iminohydroxylamine, aminonitrone, and nitroso-amine. mdpi.comresearchgate.net

Z-Amidoxime Dominance and Relative Energies of Tautomers

Theoretical and experimental studies have consistently shown that the Z-amidoxime is the most stable and dominant tautomeric form for amidoximes, including this compound, in both protic and aprotic solvents. nih.govmdpi.comresearchgate.net The stability of the various tautomers of this compound has been computationally investigated, revealing the following hierarchy of stability:

Z-Amidoxime: The most stable and predominant form. nih.govmdpi.com

Z-Aminonitrone and E-Amidoxime: These are the next most stable tautomers, with relative energies of 4.5 kcal/mol and 5.4 kcal/mol, respectively, compared to the Z-amidoxime. nih.govmdpi.com

Iminohydroxylamine: This tautomer exhibits intermediate stability, with a relative energy of approximately 10–13 kcal/mol. nih.govresearchgate.net

Nitroso-amine: This is the least stable isomer, with a significantly higher relative energy of about 30 kcal/mol. nih.govmdpi.comresearchgate.net

The energy gap between the (Z)- and (E)-tautomers of amidoximes is notably higher than that for other oxime species. researchgate.net

Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Z-Amidoxime | 0 |

| Z-Aminonitrone | 4.5 |

| E-Amidoxime | 5.4 |

| Iminohydroxylamine | ~10-13 |

| Nitroso-amine | ~30 |

This table presents the calculated relative energies of the major tautomers of this compound, with the most stable Z-amidoxime as the reference (0 kcal/mol). nih.govmdpi.com

Influence of Substituents on Tautomeric Equilibria

The nature of substituents on the aromatic ring can influence the tautomeric equilibrium of this compound derivatives. mdpi.comnumberanalytics.com Electron-donating or electron-withdrawing groups can alter the relative stability of the different tautomeric forms. numberanalytics.com For instance, in a study of 1-benzamidoisoquinoline derivatives, the relative amount of the amide tautomer varied from 74% with a strong electron-donating group to 38% with a strong electron-accepting group. mdpi.com This demonstrates that electronic effects play a significant role in shifting the equilibrium between tautomers. mdpi.com Similarly, for other oxime species, electron-donor substituents at the oxime moiety have been shown to reduce the energy gap between the oxime and nitrone tautomers. researchgate.net

Isomerization Phenomena in Coordination Complex Formation

The formation of coordination complexes with metal ions can involve isomerization of the this compound ligand. shivajichk.ac.inuomustansiriyah.edu.iq The coordination process itself can influence the stability of different isomers. Different types of isomerism can be observed in coordination compounds, including structural isomerism (e.g., ionization, linkage) and stereoisomerism (e.g., cis-trans, optical). uomustansiriyah.edu.iqwikipedia.org In the context of this compound, the ability of the amidoxime group to coordinate to a metal center through different atoms can lead to linkage isomerism. uomustansiriyah.edu.iqcore.ac.uk For example, the ligand could potentially bind through the oxime nitrogen or the amino nitrogen, leading to different coordination isomers. The specific isomer formed can be influenced by factors such as the nature of the metal ion and the reaction conditions. uomustansiriyah.edu.iq

Oxidation Reactions of this compound

The oxidation of this compound is a significant reaction pathway that can yield different products depending on the oxidizing agent and reaction conditions. nih.govresearchgate.net This process is also relevant in biological systems, where cytochrome P450 enzymes can metabolize amidoximes. nih.gov

Formation of Nitriles and Amides

The oxidation of this compound can selectively lead to the formation of either benzonitrile (B105546) or benzamide (B126). nih.govresearchgate.net The choice of oxidant is a key determinant of the major product.

Formation of Amides: Oxidants that act as oxygen atom donors, such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BuOOH), and m-chloroperoxybenzoic acid (m-CPBA), tend to selectively form the corresponding amide. nih.gov For example, using o-iodoxybenzoic acid (IBX) as the oxidant, this compound can be converted to benzamide with a yield of up to 83%. nih.gov In biological systems, the microsomal oxidation of arylamidoximes also produces the corresponding amides. nih.gov

Formation of Nitriles: On the other hand, monoelectronic oxidants like lead tetraacetate (Pb(OAc)₄) and silver carbonate (Ag₂CO₃) selectively oxidize amidoximes to nitriles. nih.gov A combination of IBX and tetraethylammonium (B1195904) bromide (TEAB) in a 1:2:2 molar ratio can also selectively produce the nitrile, with a 90% yield for benzonitrile. nih.gov In the presence of an iron-porphyrin catalyst, oxidants like t-BuOOH and m-CPBA can also preferentially generate the nitrile. nih.gov Microsomal oxidation of arylamidoximes by cytochrome P450 can also lead to the formation of nitriles. nih.gov

Summary of Oxidation Products of this compound with Different Oxidants

| Oxidant/System | Major Product |

| H₂O₂, t-BuOOH, m-CPBA | Amide |

| IBX | Amide |

| Pb(OAc)₄, Ag₂CO₃ | Nitrile |

| IBX/TEAB | Nitrile |

| t-BuOOH or m-CPBA + Iron-Porphyrin Catalyst | Nitrile |

| Cytochrome P450 | Amide and Nitrile |

This table summarizes the major oxidation products of this compound when reacted with various oxidizing agents and systems. nih.gov

Role of Oxidants and Biomimetic Systems in Oxidation

The oxidation of this compound is a versatile reaction, the products of which are highly dependent on the oxidizing agent employed. Various chemical oxidants and biomimetic systems have been utilized to study the reaction products and the underlying mechanisms. nih.gov

Chemical oxidants can steer the reaction toward the formation of either benzamide or benzonitrile. For instance, oxidants capable of transferring an oxygen atom, such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BuOOH), and m-chloroperbenzoic acid (m-CPBA), selectively oxidize this compound to benzamide. nih.gov Conversely, one-electron oxidants like lead(IV) acetate (B1210297) (Pb(OAc)₄) and silver carbonate (Ag₂CO₃) favor the formation of benzonitrile. nih.gov The use of 2-iodobenzoic acid (IBX) can yield benzamide, while its combination with tetraethylammonium bromide (TEAB) results in a high yield of benzonitrile. nih.govnih.gov

Biomimetic systems, which mimic biological processes, also play a crucial role in the oxidation of this compound. Hemoproteins like cytochrome P450 (CYP450) and horseradish peroxidase (HRP) can catalyze the oxidation. nih.gov CYP450, a major enzyme in drug metabolism, typically oxidizes amidoximes to the corresponding amide. nih.gov In contrast, HRP, in the presence of H₂O₂, tends to produce the nitrile and dimeric products. nih.govnih.gov The association of oxidants like t-BuOOH or m-CPBA with a catalytic amount of iron-porphyrin, a model for heme-containing enzymes, preferentially generates the nitrile. nih.gov This is attributed to the formation of highly reactive iron-oxo species that facilitate the oxidation. nih.gov

The table below summarizes the major products formed from the oxidation of this compound and its derivatives using different oxidizing systems.

| Oxidizing System | Major Product(s) | Reference |

| Pb(OAc)₄, Ag₂CO₃ | Nitrile | nih.gov |

| H₂O₂, t-BuOOH, m-CPBA | Amide | nih.gov |

| IBX | Amide | nih.gov |

| IBX/TEAB | Nitrile | nih.gov |

| Iron-porphyrin + t-BuOOH/m-CPBA | Nitrile | nih.gov |

| Cytochrome P450 (CYP450) | Amide | nih.gov |

| Horseradish Peroxidase (HRP) + H₂O₂ | Nitrile, Dimeric Product | nih.govnih.gov |

Nitric Oxide (NO) Release Mechanisms

A significant aspect of this compound's chemical reactivity is its ability to release nitric oxide (NO) upon oxidation, a property of great biological interest. nih.govnih.gov NO is a critical signaling molecule involved in numerous physiological processes. nih.gov The enzymatic oxidation of amidoximes is a key mechanism for NO release. nih.gov

The primary enzymes involved in this process are hemoproteins, particularly cytochrome P450 (CYP450) and nitric oxide synthase (NOS). nih.govnih.gov The mechanism mirrors the biological synthesis of NO from N-hydroxy-l-arginine (NOHA), an intermediate in the oxidation of arginine, which possesses an amidoxime functional group. nih.gov The oxidation of the C=N(OH) bond in the amidoxime moiety by these enzymes results in its cleavage. nih.govnih.gov

In a CYP450-mediated reaction, which requires NADPH and molecular oxygen (O₂), one oxygen atom from O₂ is transferred to the substrate, leading to the formation of the corresponding amide and the simultaneous release of NO. nih.govnih.gov The reaction is confirmed to be enzymatic as it is inhibited by CYP450 inhibitors and enhanced in the presence of CYP450 inducers. nih.gov The oxidation process can form a superoxide (B77818) radical anion (O₂•⁻) from the CYP450-Fe(II)-O₂ complex, which then facilitates the oxidation of the amidoxime to generate the amide and NO. nih.gov While the major product is the amide, small amounts of the nitrile can also be formed, likely through an iron-oxo complex intermediate. nih.gov

Reduction Reactions of this compound

Retro-reduction to Benzamidine (B55565)

This compound can undergo reduction back to its corresponding amidine, benzamidine, a process known as retro-reduction. nih.govwikipedia.org This reaction is of significant pharmacological interest as amidoximes are often used as prodrugs to improve the bioavailability of pharmacologically active amidines. nih.gov

This reduction is catalyzed by enzyme systems found in various mammalian tissues, including the liver, kidneys, and brain. nih.govnih.gov The primary enzyme system responsible for this conversion is the mitochondrial amidoxime-reducing component (mARC), a molybdenum-containing enzyme. wikipedia.orgnih.gov This system, located in both mitochondria and microsomes, typically uses NADH as a cofactor. nih.govnih.gov It involves an electron transfer chain where cytochrome b₅ and NADH-cytochrome b₅ reductase mediate the transfer of electrons from NADH to a terminal component, which was once thought to be a cytochrome P450 isoenzyme but is now identified as mARC. nih.gov

In vivo studies in rats and rabbits have demonstrated that after administration of this compound, high concentrations of benzamidine are detected, indicating that the retro-reduction is a significant metabolic pathway. nih.govwikipedia.org This biotransformation allows the amidoxime, which may have better absorption characteristics, to be converted back to the active amidine form within the body. nih.govnih.gov

Reactions with Aldehydes and Ketones using this compound Derivatives

Intramolecular Ring Closure to Dihydroquinazoline (B8668462) Products

Derivatives of this compound, specifically 2-amino this compound (ABAO) and its analogues, undergo a rapid and efficient reaction with aldehydes and ketones in aqueous solutions to form stable dihydroquinazoline products. nih.govnih.govnih.gov This reaction is a powerful tool for chemical ligation. uni.lu

The mechanism involves a two-step process. nih.govnih.gov The first and rate-determining step is the formation of a Schiff base between the aromatic amine of the ABAO derivative and the carbonyl group of the aldehyde or ketone. nih.govnih.gov This is followed by a rapid intramolecular cyclization, where a nucleophilic group on the this compound moiety attacks the iminium ion, leading to the formation of the stable 1,2-dihydroquinazoline 3-oxide ring structure. nih.govnih.gov

The reaction rate is pH-dependent, with optimal rates observed around pH 4.5. nih.govnih.gov This suggests that the protonated this compound functionality acts as an internal general acid catalyst for the Schiff base formation. nih.govnih.govnih.gov Furthermore, electron-donating substituents on the aromatic ring of the ABAO derivative, such as a methoxy (B1213986) group, can accelerate the reaction by increasing the basicity of the aromatic amine. nih.govnih.gov For example, the reaction between 5-methoxy-2-aminothis compound (PMA) and an electron-rich aldehyde is among the fastest known bio-orthogonal reactions. nih.gov This reaction has been shown to be effective for a wide variety of aldehydes and has also been adapted for the detection of ketones. nih.govwikidata.org

Applications in Bioconjugation and Protein Functionalization

The rapid and selective nature of the reaction between 2-amino this compound (ABAO) derivatives and aldehydes has made it a valuable strategy for bioconjugation and protein functionalization. nih.govnih.govuni.lu This method allows for the stable and efficient labeling of proteins and other biomolecules that have been engineered to contain an aldehyde group. nih.govnih.gov

A key application is the modification of proteins or peptides that have been terminated with an aldehyde. nih.gov For instance, proteins with an N-terminal serine or threonine can be oxidized with sodium periodate (B1199274) to generate a terminal aldehyde, which can then be targeted by an ABAO derivative. nih.gov This has been successfully demonstrated with phage-displayed peptide libraries, where a biotin-labeled ABAO derivative was used to functionalize an M13 phage displaying aldehyde-terminated peptides. nih.govnih.gov The reaction proceeded to completion within an hour at pH 4.5, forming a dihydroquinazoline linkage that is more resistant to hydrolysis than traditional oxime bonds. nih.gov

This ligation strategy is considered a powerful tool in chemical biology due to its high speed and the stability of the resulting conjugate. nih.govuni.lu The fluorescent properties of the dihydroquinazoline product also offer the potential for developing fluorogenic probes for detecting and quantifying aldehyde-tagged proteins or other aldehyde-containing biomolecules. nih.govnih.govnih.gov

Catalytic Reactions Involving this compound

This compound has demonstrated utility as a catalyst in organic synthesis, particularly in carbon-carbon bond-forming reactions. Its catalytic activity is a subject of ongoing research, with a focus on developing efficient and selective synthetic methods.

A significant catalytic application of this compound is in the diastereoselective crotylation of aldehydes. scielo.org.mxscielo.org.mx This reaction utilizes potassium (Z)- and (E)-crotyltrifluoroborates as the crotylating agents to produce homoallylic alcohols. scielo.org.mxresearchgate.net Homoallylic alcohols are valuable synthetic intermediates for the synthesis of natural products and biologically active compounds. scielo.org.mx The protocol is noted for being simple, rapid, and highly regio- and chemoselective for a variety of aldehydes. scielo.org.mxscielo.org.mx

The reaction proceeds efficiently, yielding the corresponding homoallylic alcohols in good to excellent yields, often without the need for further purification. scielo.org.mxscielo.org.mx The nature of the substituent on the aromatic ring of the aldehyde has been observed to have only a minor influence on the reaction's yield and stereoselectivity. researchgate.net For example, the reaction of p-bromobenzaldehyde with potassium (Z)-crotyl trifluoroborate in the presence of this compound produces the corresponding homoallylic alcohol in high yield and stereoselectivity. researchgate.net

Table 1: this compound-Mediated Crotylation of Various Aldehydes researchgate.net

| Entry | Aldehyde | Crotyltrifluoroborate | Product | Yield (%) | Diastereomeric Ratio (anti/syn) |

| 1 | p-bromobenzaldehyde | (Z)- | anti-homoallylic alcohol | 85 | >99:1 |

| 2 | p-bromobenzaldehyde | (E)- | syn-homoallylic alcohol | 88 | 5:95 |

| 3 | Benzaldehyde | (Z)- | anti-homoallylic alcohol | 86 | >99:1 |

| 4 | Benzaldehyde | (E)- | syn-homoallylic alcohol | 89 | 6:94 |

| 5 | p-nitrobenzaldehyde | (Z)- | anti-homoallylic alcohol | 80 | >99:1 |

| 6 | p-nitrobenzaldehyde | (E)- | syn-homoallylic alcohol | 82 | 4:96 |

| 7 | p-methylbenzaldehyde | (Z)- | anti-homoallylic alcohol | 87 | >99:1 |

| 8 | p-methylbenzaldehyde | (E)- | syn-homoallylic alcohol | 90 | 7:93 |

| 9 | Butyraldehyde | (Z)- | anti-homoallylic alcohol | 75 | >99:1 |

| 10 | Butyraldehyde | (E)- | syn-homoallylic alcohol | 78 | 8:92 |

In the crotylation of aldehydes, this compound functions as a renewable catalyst. scielo.org.mxresearchgate.net It facilitates the carbon-carbon bond formation between the aldehyde and the crotyl group from the potassium crotyltrifluoroborate. scielo.org.mx The catalytic system is efficient even with a relatively low catalyst loading (10 mol%). researchgate.net

This compound also exhibits catalytic activity in acylation reactions. rsc.org Studies have shown that the amino group of the amidoxime moiety provides intramolecular catalysis in the O-acylation of the hydroxyl group. rsc.org The catalytic effect is significant, with the rate of acylation of this compound being substantially higher than that of benzaldoxime (B1666162) under similar conditions. rsc.org The efficiency of this catalysis increases with the lability of the leaving group on the acylating agent. rsc.org

The precise mechanism by which this compound catalyzes the crotylation of aldehydes is under investigation. However, the high diastereoselectivity observed in these reactions strongly suggests a Zimmerman-Traxler transition state. scielo.org.mx This model proposes a cyclic, chair-like transition state that accounts for the observed stereochemical outcome. scielo.org.mx Ultraviolet spectroscopy studies have indicated a direct interaction between this compound and the organotrifluoroborate during the reaction, which supports the role of this compound in the catalytic cycle. scielo.org.mx While it has been suggested that the catalyst might act as a phase-transfer agent, the high diastereoselectivity points towards a more organized transition state. scielo.org.mx

In acylation reactions, two primary mechanisms for the intramolecular catalysis by the amidoxime group have been proposed. rsc.org One pathway involves intramolecular general base catalysis, where the amino group facilitates the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. rsc.org An alternative mechanism suggests that the catalysis occurs through hydrogen bonding between the amidoxime's amino group and the carbonyl oxygen of the acylating agent. rsc.org A logarithmic relationship between the reaction rate constants and the basicity of several amidoximes and hydroxylamines suggests that the proton is almost fully transferred in the transition state. rsc.org

A key advantage of using this compound as a catalyst is its potential for recovery and reuse. scielo.org.mxgoogle.com In the context of aldehyde crotylation, this compound can be easily recovered from the reaction mixture through a simple acid-base extraction process. scielo.org.mxresearchgate.net This procedure allows for the recovery of approximately 85 ± 5% of the catalyst after each reaction cycle. scielo.org.mx The ability to recycle the catalyst is crucial for improving the economic and environmental sustainability of the synthetic process. researchgate.netrsc.org The development of recoverable and reusable catalysts is a significant goal in green chemistry, and the properties of this compound make it a promising candidate in this area. researchgate.netnih.gov

Thermal Reactions of this compound Derivatives

The study of thermal reactions, or thermolysis, of this compound derivatives has revealed pathways for the synthesis of various heterocyclic compounds. amazon.comlap-publishing.ru These reactions typically involve the homolytic cleavage of the N-O and C-N bonds at high temperatures (220-240°C), initiating a cascade of free radical reactions. amazon.com

The thermal fragmentation of aromatic and heterocyclic amidoximes has been developed as a synthetic route to produce a variety of valuable heterocyclic structures. amazon.comorcid.org A primary application is the synthesis of benzimidazole (B57391) derivatives, which are formed as the major products with yields ranging from 45-60%. amazon.com In addition to benzimidazoles, other heterocyclic compounds such as benzoxazoles, carbazoles, and triazines have been synthesized as minor products through these thermolytic methods. amazon.com

Another notable application is the thermal cyclization of O-(N-acetylbenzimidoyl)this compound, which yields 3,5-diphenyl-1,2,4-oxadiazole (B189376) through the loss of an acetamide (B32628) molecule. rsc.org The mechanism for this reaction is believed to involve a polar cyclization step followed by a rate-determining proton transfer, which parallels the thermal cyclization of O-acetylarylamidoximes. rsc.org These thermolytic strategies offer a pathway to novel heterocyclic compounds that can be challenging to synthesize via traditional methods. amazon.com

Acid-Base Properties and Protonation States

The acid-base properties of this compound are crucial for understanding its reactivity and its interactions in various chemical and biological systems. These properties are primarily defined by the pKa values associated with the protonation and deprotonation of its functional groups.

pKa Determination and Ionization Behavior

This compound is an amphoteric compound, meaning it can act as both a weak acid and a weak base. researchgate.net It possesses two primary ionizable groups: the amino group (-NH2) and the oxime hydroxyl group (-NOH). This results in two distinct pKa values.

Experimental determination of these pKa values has been carried out using methods such as UV/visible spectroscopic titrations and potentiometric methods. nih.govacs.org One study using a UV/vis titration method reported experimental pKa values for this compound as pKa1 = 4.85 and pKa2 = 12.36. nih.govresearchgate.netrsc.org

The first pKa value (pKa1 = 4.85) corresponds to the protonation of the oxime nitrogen atom. nih.gov Below this pH, the this compound molecule exists predominantly in its protonated, cationic form. As the pH increases above 4.85, the molecule deprotonates to its neutral form.

The second pKa value (pKa2 = 12.36) is attributed to the deprotonation of the oxime hydroxyl group. nih.govrsc.org In highly alkaline solutions with a pH above 12.36, the hydroxyl proton is removed, resulting in the formation of the anionic species of this compound.

Therefore, the ionization state of this compound is highly dependent on the pH of the solution. At physiological pH (around 7.4), this compound exists primarily in its neutral form. researchgate.net It is important to note that potentiometric methods for pKa determination are generally reliable within a pH range of 2 to 12, and values outside this range can be challenging to measure accurately due to the buffering effects of water. nih.gov

| pKa Value | Value | Associated Equilibrium | Predominant Species at pH < pKa | Predominant Species at pH > pKa |

|---|---|---|---|---|

| pKa1 | 4.85 | Protonation/deprotonation of the oxime nitrogen | Cationic | Neutral |

| pKa2 | 12.36 | Deprotonation of the oxime hydroxyl group | Neutral | Anionic |

Influence of Substituents on Acidity

The acidity of the this compound functional group can be significantly influenced by the presence of substituents on the benzene (B151609) ring. These substituents can alter the electron density of the ring and, through inductive and resonance effects, affect the stability of the protonated and deprotonated forms of the molecule. libretexts.orgopenstax.org

Electron-withdrawing groups (EWGs), such as nitro (-NO2) or halo (-Cl, -Br) groups, tend to increase the acidity of the this compound. libretexts.orglibretexts.org By withdrawing electron density from the ring, these groups stabilize the resulting anion after deprotonation, thereby facilitating the loss of a proton and lowering the pKa value. libretexts.org This effect is generally more pronounced when the substituent is in the para or ortho position relative to the amidoxime group. mdpi.com

Conversely, electron-donating groups (EDGs), such as alkyl (-CH3) or methoxy (-OCH3) groups, decrease the acidity of this compound. libretexts.orglibretexts.org These groups donate electron density to the ring, which destabilizes the negative charge of the conjugate base, making proton removal less favorable and thus increasing the pKa value. libretexts.org

The Hammett equation provides a quantitative way to describe the effect of meta and para substituents on the reactivity and equilibrium constants of benzoic acid derivatives. wikipedia.orgviu.ca A study on the microsomal N-oxygenation of para-substituted benzamidines to benzamidoximes found a significant correlation between the reaction rates and the Hammett sigma (σp) constants, with a negative reaction constant (ρ = -0.88). nih.gov This indicates that electron-donating substituents increase the reaction rate. While this study focuses on the formation of benzamidoximes rather than their acidity, it demonstrates the clear electronic influence of substituents. Another study on the reduction of para-substituted benzamidoximes also confirmed a clear influence of substituents on the chemical properties of the amidoxime function, correlating ¹H NMR chemical shifts and redox potentials with Hammett's σ constants. nih.gov

For instance, the introduction of a hydroxyl group in the para position of certain this compound derivatives was found to increase the pKa1 value. nih.gov This is evident in compounds like VIS1201 (pKa1 = 5.35), VIS1202 (pKa1 = 5.38), and VIS1203 (pKa1 = 5.38), which are higher than the pKa1 of unsubstituted this compound (4.85). nih.gov This suggests that the electron-donating nature of the hydroxyl group at the para position destabilizes the protonated form, making it a weaker acid.

| Substituent Type | Position | General Effect on Acidity | Effect on pKa | Example Group |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | ortho, para | Increases | Decreases | -NO2, -Cl |

| Electron-Donating Group (EDG) | ortho, para | Decreases | Increases | -CH3, -OCH3, -OH |

Structural and Spectroscopic Characterization of Benzamidoxime

X-ray Diffraction Studies of Benzamidoxime and Derivatives

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on this compound and its derivatives have provided critical insights into their molecular geometry and intermolecular interactions in the solid state. nih.gov

Solid-State Conformations and Hydrogen Bonding Networks

The crystal structure of this compound (C₇H₈N₂O) reveals a monoclinic system with the space group P2₁/c. iucr.orgresearchgate.net The oxime group (-C=N-OH) adopts an E configuration. iucr.orgresearchgate.net A notable feature is the dihedral angle of 20.2° between the plane of the benzene (B151609) ring and the amidoxime (B1450833) functional group. iucr.orgresearchgate.net

In the solid state, this compound molecules are interconnected through a network of hydrogen bonds. Specifically, intermolecular N-H···O and O-H···N hydrogen bonds link the molecules, forming a two-dimensional supramolecular structure. iucr.orgresearchgate.net This extensive hydrogen bonding is a key factor in the stability of the crystal lattice.

Studies on this compound derivatives often show similar patterns. For instance, an adduct of this compound with chloral (B1216628) forms dimers linked by pairs of O-H···N hydrogen bonds across centers of inversion. iucr.org In more complex derivatives like 4-chloro-N-(2-methoxyphenyl) this compound, a Z configuration can be stabilized by a strong intramolecular N-H···O hydrogen bond, while intermolecular O-H···N' and O-H···O' hydrogen bonds lead to the formation of centrosymmetric dimers. nih.govresearchgate.net

Table 1: Crystal Data for this compound iucr.orgresearchgate.net

| Parameter | Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.579 (2) Å |

| b | 5.053 (1) Å |

| c | 10.908 (2) Å |

| β | 90.380 (7)° |

| Volume | 693.3 (2) ų |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, is used to identify the functional groups and probe the vibrational modes of a molecule. nih.gov

Assignment of Characteristic Bands

The FT-IR and FT-Raman spectra of this compound have been thoroughly investigated, allowing for the assignment of characteristic absorption bands. nih.gov These assignments are crucial for confirming the molecular structure and understanding the bonding characteristics. The presence of the amidoxime group gives rise to several distinct peaks. For example, the conversion of a nitrile (C≡N) to an amidoxime is marked by the disappearance of the C≡N stretching band (typically around 2240-2250 cm⁻¹) and the appearance of new bands corresponding to the C=N and N-H groups.

Table 2: Characteristic Vibrational Bands for this compound and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |

| 3434 | O-H / N-H | Stretching | rjb.ro |

| 3190-3390 | N-H | Stretching | researchgate.net |

| 2918-2928 | C-H (Aromatic) | Stretching | rjb.ro |

| ~1650 | C=N | Stretching | upertis.ac.id |

| 1632-1640 | C=O (Amide I) | Stretching | rjb.ro |

| ~1440 | C-H | Bending | journal-of-agroalimentary.ro |

| 1029-1200 | C-N | Stretching | upertis.ac.id |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. nih.gov ¹H, ¹³C, and ¹⁵N NMR studies provide detailed information about the chemical environment of the hydrogen, carbon, and nitrogen atoms, respectively.

¹H and ¹³C NMR Investigations

¹H and ¹³C NMR spectra are routinely used to characterize this compound and its derivatives. nih.govtandfonline.comufcg.edu.br The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the different types of protons. rsc.org The two protons of the amino group (-NH₂) appear as a broad singlet at approximately 5.82 ppm, the hydroxyl proton (-OH) gives a singlet around 9.65 ppm, and the aromatic protons resonate in the multiplet region between 7.3 and 7.7 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. tandfonline.com For this compound, the carbon of the C=NOH group appears at a characteristic chemical shift of approximately 150.9 ppm in DMSO-d₆. rsc.org The aromatic carbons are observed in the typical range of 125 to 134 ppm. rsc.orgoregonstate.edu

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ rsc.org

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | -NH₂ | 5.82 | s (br) |

| ¹H | Aromatic | 7.38 | m |

| ¹H | Aromatic | 7.63-7.76 | m |

| ¹H | -OH | 9.65 | s |

| ¹³C | Aromatic (C2, C3, C4, C5, C6) | 125.40, 128.10, 128.88 | - |

| ¹³C | Aromatic (C1) | 133.38 | - |

| ¹³C | C=NOH | 150.86 | - |

¹⁵N NMR Studies and Substituent Effects

¹⁵N NMR spectroscopy is particularly useful for studying the electronic environment of the nitrogen atoms within the amidoxime moiety. semanticscholar.orgresearchgate.net These studies reveal how substituent groups on the aromatic ring influence the nitrogen chemical shifts.

Research on para-substituted benzamidoximes has shown a clear correlation between the Hammett's σ parameter of the substituent and the measured ¹H NMR chemical shifts and redox potentials, confirming a distinct electronic influence of the substituent on the amidoxime functional group. nih.gov Similarly, in related thiohydroxamic acids, the N-hydroxyl group was found to reduce the effect of aromatic ring substituents on the ¹⁵N chemical shifts by about half compared to corresponding thiobenzamides. nih.gov The chemical shift values in these systems show a strong correlation with Brown's σ⁺ parameter, indicating that the electronic demand at the nitrogen atom is sensitive to resonance effects from the substituents. nih.gov This sensitivity makes ¹⁵N NMR a powerful tool for probing electronic structure and reactivity in these molecules. caltech.edursc.org

Solvent Effects on NMR Chemical Shifts

The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the chemical environment of the nuclei. The choice of solvent can significantly influence these shifts, primarily through interactions such as hydrogen bonding and effects related to solvent polarity. Studies on amidoximes, including this compound and its derivatives, have demonstrated that solvent-induced shifts provide valuable information about intermolecular interactions.

A comparison of the ¹⁵N NMR chemical shift data for a series of arylamidoximes in different solvents, such as chloroform (B151607) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆), reveals a strong correlation between the observed shifts and the hydrogen-bonding capabilities of the solvent. researchgate.net The interaction between the solute (this compound) and the solvent molecules can alter the electron density around the NMR-active nuclei, leading to changes in their resonance frequencies.

Generally, a marked change in chemical shift values is observed when transitioning from high-polarity solvents to low-polarity solvents. researchcommons.org For instance, the chemical shifts of protons in different solvents like DMSO-d₆, methanol-d₄ (CD₃OD), and CDCl₃ are influenced by the solvent's dielectric constant and its ability to form hydrogen bonds. researchcommons.org In polar, protic solvents like methanol, or polar, aprotic solvents with strong hydrogen bond accepting capabilities like DMSO, the protons of the -OH and -NH₂ groups in this compound are expected to show significant downfield shifts compared to when they are in a non-polar solvent like chloroform. This is due to the formation of hydrogen bonds between the solute's protons and the solvent molecules, which deshields the protons. researchcommons.orgthieme-connect.de The electrostatic attraction between molecules also plays a role in explaining the observed ¹⁵N chemical shifts. researchgate.net

The table below illustrates typical ¹H NMR chemical shifts for solvent residual peaks and water in common deuterated solvents, which are important for correctly interpreting the spectra of solutes like this compound.

| Solvent | Residual Peak (ppm) | Water Peak (ppm) |

| Chloroform-d (CDCl₃) | 7.26 | 1.56 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 | 3.33 |

| Methanol-d₄ (CD₃OD) | 3.31 | 4.87 |

| Data sourced from common NMR solvent charts and are subject to variation based on temperature and concentration. carlroth.comsigmaaldrich.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. It is a valuable tool for quantitative analysis and for probing electronic transitions within molecules. In the context of this compound, UV-Vis spectroscopy is particularly useful for elucidating reaction mechanisms by monitoring changes in the concentrations of reactants, intermediates, and products over time. lcms.czthermofisher.com

Spectral Analysis for Reaction Mechanism Elucidation

The application of UV-Vis spectroscopy has been instrumental in understanding the role of this compound in various chemical transformations. By recording UV-Vis spectra during a reaction, researchers can detect the formation of transient species or complexes that are key to the reaction pathway. mt.com

A notable example is the this compound-mediated crotylation of aldehydes. A study investigating this reaction used UV-Vis spectroscopy to probe the interactions between the reactants. scielo.org.mx An aqueous solution containing only this compound was compared to a solution containing both this compound and potassium (Z)-crotyltrifluoroborate. The analysis of the resulting spectra indicated a clear interaction between the this compound and the organotrifluoroborate salt during the reaction. scielo.org.mx This spectroscopic evidence supports a proposed mechanism where this compound is not merely a passive catalyst but actively participates in the reaction, possibly forming an intermediate complex that facilitates the transfer of the crotyl group to the aldehyde.

In another study, UV-Vis light was used to promote the reduction of N-arylthiophene-2-carboxamidoximes to their corresponding amidine derivatives. researchgate.net The progress of this photochemical reaction was monitored using various spectroscopic techniques, including UV-Vis spectroscopy, to analyze the photoproducts. This analysis helped in proposing a reaction mechanism that proceeds via the homolysis of N-O and C-N bonds, initiated by the absorption of UV-Vis light. researchgate.net Such studies demonstrate the power of UV-Vis spectroscopy in providing insights into reaction pathways, especially those involving photochemical steps or the formation of colored or UV-active intermediates. anveshanaindia.comnih.gov

Theoretical and Computational Studies of Benzamidoxime

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in exploring the electronic structure and properties of benzamidoxime. These methods have been applied to understand its geometry, the relative stability of its different forms, and to predict its spectroscopic signatures.

Geometry Optimization and Molecular Structures

Theoretical calculations have been used to determine the most stable three-dimensional arrangement of atoms in this compound and its derivatives. For instance, a study on 4-chloro-N-(2-methoxyphenyl)this compound, a derivative of this compound, revealed through X-ray diffraction and DFT calculations that the molecule adopts a Z configuration. researchgate.net This specific arrangement is stabilized by a strong intramolecular hydrogen bond. The study also highlighted that the 2-methoxyphenyl and 4-chlorophenyl rings are significantly twisted from the mean plane of the hydroxyamidine group. researchgate.net Such computational approaches, often using methods like B3LYP with a 6-311G(d,p) basis set, can accurately reproduce structural parameters. researchgate.net

Conformational Analysis and Energetics of Tautomers

This compound can exist in different tautomeric forms, and computational studies have been crucial in determining their relative stabilities. Theoretical investigations have explored various isomers, including Z-amidoxime, E-amidoxime, and Z-aminonitrone. For this compound, the Z-amidoxime is identified as the most energetically stable form. Following this, the Z-aminonitrone and E-amidoxime tautomers are the next most stable, with relative energies of 4.5 kcal/mol and 5.4 kcal/mol, respectively. Other potential tautomers, such as E-aminonitrone and various iminohydroxylamine isomers, are significantly less favorable energetically. These findings are vital for understanding the reactivity and biological activity of this compound, as the predominant tautomer will dictate its interactions.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Z-amidoxime | 0.0 (Most Stable) |

| Z-aminonitrone | 4.5 |

| E-amidoxime | 5.4 |

Prediction of Spectroscopic Parameters (IR, Raman, NMR)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental measurements for validation. For benzamide (B126) oxime and its derivatives, DFT calculations have been employed to compute harmonic vibrational frequencies, as well as IR and Raman intensities. ebi.ac.uk These theoretical spectra provide a basis for the complete assignment of the observed experimental spectra. ebi.ac.uk

Furthermore, the gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP/6-311G(d,p)), has been successful in predicting 1H and 13C NMR chemical shifts. nih.gov The close agreement between the calculated and experimental spectroscopic data for this compound derivatives demonstrates the predictive power of these computational techniques. nih.gov

Validation of Computational Methods

The reliability of computational methods is established through the validation of their predictions against experimental data. In the study of 4-chloro-N-(2-methoxyphenyl)this compound, the comparison of theoretically calculated results with experimental X-ray diffraction, FT-IR, FT-Raman, and NMR spectra showed that the Density Functional B3LYP method provided satisfactory results for predicting these properties. researchgate.netnih.gov This agreement between theory and experiment validates the computational approach for this class of compounds. Similarly, for uranyl complexes with amidoxime (B1450833) ligands, DFT calculations have been validated by comparing predicted bond lengths with those determined by X-ray crystallography. researchgate.net

Force Field Calculations and Normal Coordinate Analysis

In addition to quantum chemical methods, force field calculations and normal coordinate analysis have been applied to study the vibrational characteristics of this compound. Force field calculations have been performed on benzamide oxime, revealing that several normal vibrational modes are mixed, meaning they involve the motion of multiple atoms and internal coordinates. ebi.ac.uk Normal coordinate analysis helps in providing a complete assignment of the observed vibrational spectra. ebi.ac.uk While general force fields like GAFF are available for organic molecules, specific parameters for this compound may need to be developed to accurately model its conformational behavior. frontiersin.org

Reaction Mechanism Simulations and Transition State Analysis

Theoretical and computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions involving this compound. Through simulations of reaction mechanisms and the analysis of high-energy transition states, researchers can gain a deeper understanding of the energetic feasibility and pathways of these transformations. Density Functional Theory (DFT) is a commonly employed computational method for these investigations, providing insights into the electronic structure and energetics of molecules and reaction intermediates.

Formation of Amidoximes

The synthesis of amidoximes from nitriles and hydroxylamine (B1172632) has been a subject of theoretical investigation to clarify the reaction mechanism. Computational studies have explored the interaction between the reactants and the subsequent steps leading to the final product.

One proposed mechanism, supported by quantum mechanical calculations, suggests that the reaction is initiated by the nucleophilic attack of the oxygen atom of hydroxylamine on the carbon atom of the nitrile group. This step is considered to be kinetically controlled. The initially formed intermediate can then undergo tautomerization to yield the more stable amidoxime structure. The formation of by-products, such as amides, is also a possibility that has been investigated computationally. The presence of an electron-withdrawing group on the phenyl ring of the arylnitrile has been observed to increase the formation of the corresponding amide. researchgate.net

Theoretical calculations have also been performed to understand the tautomeric equilibria of this compound itself. Among the different possible tautomers, the Z-amidoxime form is found to be the most energetically stable. The relative energies of other tautomers, such as the E-amidoxime and the Z-aminonitrone, have been calculated to be higher in energy. mdpi.com

| Tautomer of this compound | Relative Energy (kcal/mol) |

| Z-Amidoxime | 0 (most stable) |

| Z-Aminonitrone | 4.5 |

| E-Amidoxime | 5.4 |

| E-Aminonitrone and Iminohydroxylamine isomers | > 9.8 |

This table presents the calculated relative energies for various tautomers of this compound, indicating their relative stabilities. mdpi.com

This compound in Catalysis and Reactions

Computational studies have also shed light on the role of this compound and related amidoximes as catalysts or reactants in various chemical transformations.

In a base-promoted annulation reaction between an amidoxime and an alkyne to form a 2,4-disubstituted imidazole (B134444), DFT calculations (using the M06-2X functional with a 6-31G(d,p) basis set) were employed to map out the free energy profile of the reaction. The proposed mechanism involves the initial nucleophilic addition of the amidoxime to the alkyne, followed by a 3,3-sigmatropic rearrangement, intramolecular cyclization, and finally dehydration. mdpi.com

The calculations identified the transition states for the key steps and determined their activation energies. For instance, the crucial 3,3-sigmatropic rearrangement step was found to have a Gibbs free energy of activation of 30.8 kcal/mol, confirming its feasibility under the experimental reaction conditions of 100 °C. mdpi.com

Free Energy Profile for the Base-Promoted Annulation of an Amidoxime mdpi.com

| Step | Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Amidoxime + Alkyne) | 0 |

| 2 | Intermediate 4 | -12.4 |

| 3 | Transition State 2 (TS2) | 18.4 |

| 4 | Intermediate 5 | -24.8 |

| 5 | Intermediate 6 | -37.3 |

This interactive table outlines the calculated relative Gibbs free energies for the intermediates and the key transition state in the formation of an imidazole ring from an amidoxime and an alkyne.

Furthermore, simulations have been used to investigate the mechanism of amidoxime-catalyzed hydrolysis of organophosphates, which are highly toxic compounds. For the hydrolysis of parathion (B1678463) methyl, a two-step mechanism was proposed based on QM calculations. This involves a nucleophilic attack on the phosphorus atom by a water molecule that is activated by the amidoxime group. The reaction proceeds through two transition states and a pentacoordinate phosphorane intermediate. rsc.org

In the case of the hydrolysis of the nerve agent VX catalyzed by an amidoxime-functionalized material, the reaction barrier was calculated to be significantly reduced compared to the uncatalyzed water hydrolysis. The calculated reaction barrier for the amidoxime-catalyzed hydrolysis was 12.88 kcal/mol, which is approximately 5 kcal/mol lower than that of water hydrolysis alone. rsc.org The transition state for this reaction involves the interaction of the amidoxime with a water molecule, which in turn attacks the phosphorus center of the VX molecule. rsc.orgresearchgate.net

Calculated Reaction Barriers for Hydrolysis rsc.org

| Reaction | Reaction Barrier (kcal/mol) |

|---|---|

| Amidoxime-catalyzed hydrolysis of VX | 12.88 |

This table compares the calculated activation energy for the hydrolysis of VX with and without the presence of an amidoxime catalyst, highlighting the catalytic effect.

These computational studies, by providing detailed energetic and structural information about reaction pathways and transition states, are invaluable for understanding and predicting the chemical behavior of this compound and for the rational design of new reactions and catalysts.

Coordination Chemistry and Metal Complexes of Benzamidoxime

Benzamidoxime as a Ligand in Metal Complex Formation

This compound, also known as benzohydroxamamide (BHam), is a versatile bidentate ligand that has garnered significant interest in coordination chemistry. buu.ac.thbuu.ac.th Its ability to form stable complexes with a variety of metal ions makes it a valuable component in the design of new chemical entities. The amidoxime (B1450833) functional group, R-C(NH₂)=NOH, is crucial to its coordinating properties, possessing both a basic oxime nitrogen and an acidic hydroxyl group. mdpi.com This duality allows it to bind to metal centers through different modes.

The presence of the amino group (-NH₂) introduces a significant mesomeric effect, which distinguishes the chemistry of amidoximes from that of simple oximes. mdpi.commdpi.com this compound is particularly noted for its capacity to form stable, high-yield complexes, even at low concentrations. buu.ac.th This property has made it an attractive chelating molecule in various applications, including the development of radiopharmaceuticals. buu.ac.th The coordination chemistry of amidoximes is a rich field, with the ligand capable of forming complexes with numerous metals, demonstrating its adaptability as a building block in inorganic synthesis. researchgate.net

Coordination Modes and Stoichiometry

The versatility of this compound as a ligand is evident in its various coordination modes and the stoichiometries of the resulting metal complexes. The amidoxime group can be deprotonated, allowing it to act as an anionic ligand, which is a common mode of binding. mdpi.comresearchgate.net

With uranyl ions ({UO₂}²⁺), the amidoxime group has been shown to exhibit several coordination patterns. Eight distinct coordination modes for neutral and singly deprotonated amidoxime groups have been structurally characterized in uranyl complexes. mdpi.com A common binding motif is the η² (eta-2) mode, where the N-O group of the deprotonated amidoxime chelates to the metal center. nih.govcapes.gov.br

In technetium complexes, this compound typically acts as a bidentate ligand, coordinating through the oxime oxygen and the amine nitrogen. buu.ac.thbuu.ac.th The stoichiometry of these complexes is often 1:2 (metal:ligand), as seen in the [TcO(BHam)₂]⁺ complex. buu.ac.th However, the coordination can be influenced by factors such as the tautomeric form of the ligand. buu.ac.th

The coordination of multidentate amine ligands with group 1 metal cations has also been shown to be versatile, with coordination numbers ranging from four to six depending on the metal's ionic radius and substituents. nih.gov This further illustrates the diverse structural chemistry that can be achieved with amine-containing ligands like this compound.

Technetium (Tc) Complexes of this compound

This compound and its derivatives have been extensively studied for their ability to form stable complexes with technetium, particularly the oxo technetium(V) core ([TcO]³⁺). These complexes are of interest for their potential applications in molecular imaging. buu.ac.thbuu.ac.th

Synthesis and Characterization of Oxo Technetium(V) Complexes

The synthesis of oxo technetium(V) complexes with this compound is typically achieved through a ligand exchange reaction. buu.ac.thnih.gov A common precursor is [⁹⁹ᵐTc]Tc-glucoheptonate, which reacts with this compound or its N-substituted derivatives to form the desired complex in high radiochemical yields. buu.ac.thnih.gov For example, N-methyl-benzamidoxime (MBHam) has been shown to produce a single, stable ⁹⁹ᵐTc-labeled compound with yields exceeding 95% at micromolar concentrations. nih.govacs.orgsigmaaldrich.com

Characterization of these complexes involves a suite of analytical techniques. High-performance liquid chromatography (HPLC) is used to determine the radiochemical purity and to identify the number of species formed. buu.ac.thbuu.ac.th Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structure of the complexes prepared with the long-lived isotope ⁹⁹ᵍTc. buu.ac.thnih.gov X-ray crystallography provides definitive structural information, confirming the coordination geometry and the binding mode of the ligand. nih.govacs.orgsigmaaldrich.com

For the ⁹⁹ᵍTc-MBHam complex, X-ray diffraction analysis revealed a square-based pyramidal coordination geometry. buu.ac.thnih.govacs.orgsigmaaldrich.com The equatorial plane is formed by two amine nitrogen atoms and two oxime oxygen atoms from two MBHam ligands in a trans configuration, with the oxo group occupying the apical position. buu.ac.thnih.govacs.orgsigmaaldrich.com

Conformational Analysis of Technetium Complexes

Computational methods, such as density functional theory (DFT), have been instrumental in understanding the conformational landscape of technetium-benzamidoxime complexes. buu.ac.thresearchgate.net These studies have investigated the various possible conformers arising from the different tautomers of the this compound ligand. buu.ac.th

For the [TcO(BHam)₂] complex, six conformers based on the imino-, amino-, and hydroxo-tautomers of this compound in both cis and trans configurations were evaluated. buu.ac.th The calculations revealed that the trans-Tc/amino-BHam₂ conformer is the most stable. buu.ac.th This theoretical finding is supported by experimental evidence, as the computed IR spectrum of this conformer shows good agreement with the measured spectrum. buu.ac.thresearchgate.net

The stability of the different conformers is influenced by intramolecular hydrogen bonds. buu.ac.th The energy difference between the most stable trans conformer and the second most stable cis conformer was calculated to be significant, indicating a clear preference for the trans geometry. buu.ac.th

Isomerization Effects in Complex Formation

A notable challenge in the coordination chemistry of this compound with technetium is the formation of multiple labeled species. buu.ac.thbuu.ac.th This is often attributed to the tautomeric isomerization of the this compound ligand. buu.ac.th The migration of a proton in the amidoxime group can lead to different isomers, which in turn can form distinct technetium complexes. buu.ac.th

For instance, the reaction of ⁹⁹ᵐTc with unsubstituted this compound typically yields two radioactive components. buu.ac.thbuu.ac.th This complicates its use in applications where a single, well-defined chemical species is required. Research has shown that these two components can interconvert depending on the pH. buu.ac.th

To address this issue, N-substituted this compound derivatives have been developed. buu.ac.th By replacing a proton on the amine group with an alkyl group, the potential for tautomerization is reduced. buu.ac.th Indeed, N-alkylated benzamidoximes, such as N-methyl-benzamidoxime (MBHam), N-ethyl-benzamidoxime (EBHam), and N-propyl-benzamidoxime (PBHam), have been shown to form a single, stable ⁹⁹ᵐTc-labeled compound. buu.ac.th This demonstrates that modifying the ligand structure can effectively control the isomerization and lead to the desired single-species complex formation.

Uranium (U) Complexes of this compound

The complexation of this compound and related amidoxime ligands with uranium, specifically the uranyl ion (UO₂²⁺), has been a subject of intense research, largely driven by the potential application of amidoxime-functionalized materials in the extraction of uranium from seawater. mdpi.comresearchgate.netunt.edu

Studies using NMR spectroscopy on the uranyl-benzamidoxime system in a non-aqueous solvent (deuterated acetone) revealed that the this compound molecule coordinates to the uranyl ion in its deprotonated, anionic form (benzamidoximate). researchgate.nettandfonline.comtandfonline.com The stoichiometry of the complex formed in the presence of excess ligand was determined to be 1:3 (uranyl:benzamidoximate), with the formula [UO₂(ba)₃]⁻. researchgate.nettandfonline.comtandfonline.com

The interaction between the uranyl ion and this compound is very strong, as evidenced by the large molar extinction coefficient of the complex. tandfonline.comtandfonline.com This strong affinity is attributed to the powerful electron-withdrawing nature of the UO₂²⁺ ion. tandfonline.comtandfonline.com

X-ray crystallography has provided definitive structures for uranyl-amidoxime complexes. While a 1:3 complex was identified in solution, a crystal structure of a cationic complex, [UO₂(Hba)₄]²⁺, showed a 1:4 stoichiometry where four neutral this compound ligands coordinate to the uranyl ion in a monodentate fashion through their oxygen atoms. tandfonline.com More recent studies combining experimental data and density functional theory (DFT) calculations have established that the η²-binding motif, where the N-O bond of the deprotonated amidoxime chelates to the uranium center, is the most stable form of interaction. nih.govcapes.gov.br This η²-coordination has been confirmed by single-crystal X-ray diffraction of uranyl complexes with both acetamidoxime (B1239325) and this compound anions. nih.govcapes.gov.br

The development of materials functionalized with amidoxime groups for uranium sorption has shown high capacities for uranium uptake. nih.gov Understanding the fundamental coordination chemistry of uranium with simple amidoxime ligands like this compound is crucial for the rational design of more efficient and selective extraction agents. mdpi.comresearchgate.netmdpi.com

Structural and Kinetic Studies of U(VI) Complexes in Nonaqueous Solvents

Structural and kinetic studies of the uranium(VI) complex with this compound (Hba) in nonaqueous solvents like deuterated acetone (B3395972) (CD₃COCD₃) have been conducted using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal that the this compound molecule coordinates to the uranyl ion, UO₂²⁺. mdpi.commdpi.com The interaction between the uranyl ion and this compound is observed to be very strong, as indicated by UV-visible absorption spectra which show an extremely large molar extinction coefficient for the complex compared to those of uranyl complexes with other unidentate oxygen-donor ligands. mdpi.comcymitquimica.com This strong interaction is attributed to the significant electron-withdrawing effect of the UO₂²⁺ ion on the this compound ligand. mdpi.comcymitquimica.com

Coordination of Anionic Benzamidoximate

In nonaqueous solutions, this compound coordinates to the UO₂²⁺ ion in its deprotonated, anionic form, known as benzamidoximate (ba⁻). mdpi.commdpi.com Analysis of the chemical shifts in ¹³C NMR spectra indicates that the number of benzamidoximate ligands coordinated to a single UO₂²⁺ ion is three, forming the stable complex anion [UO₂(ba)₃]⁻. mdpi.comcymitquimica.com Structural characterization of related crystalline solids confirms that the deprotonated benzamidoximate ligand (HBAO⁻) chelates the uranyl center. mdpi.com This chelation occurs in an η² (eta-2) fashion, where both the oxime's nitrogen and oxygen atoms bind to the uranium atom, forming a stable three-membered ring. mdpi.commdpi.comresearchgate.net This η²(O, N) binding motif is a consistent feature in structurally characterized uranyl-amidoxime species. researchgate.net

Exchange Kinetics and Activation Parameters

The kinetics of ligand exchange between the coordinated benzamidoximate and free this compound in solution have been quantified using NMR line-broadening methods. mdpi.comcymitquimica.com For the [UO₂(ba)₃]⁻ complex in deuterated acetone, the rate of exchange and the activation parameters have been determined. mdpi.commdpi.comcymitquimica.com The negative entropy of activation (ΔS≠) suggests a mechanism that proceeds through an associative or interchange pathway, where the incoming ligand begins to bond to the metal center before the leaving ligand has fully departed.

| Parameter | Value |

|---|---|

| Exchange Rate Constant (kex) | 1.3 x 10³ s⁻¹ |

| Enthalpy of Activation (ΔH≠) | 35.8 ± 3.5 kJ·mol⁻¹ |

| Entropy of Activation (ΔS≠) | -65 ± 13.7 J·K⁻¹·mol⁻¹ |

Hydrolysis Behavior of Uranyl-Amidoxime Complexes

Uranyl ions are prone to hydrolysis, particularly at pH values above 4, a process that leads to the formation of polynuclear complexes featuring bridging μ-OH or μ-O ligands. mdpi.comresearchgate.net In the context of the uranyl-benzamidoxime system, specific hydrolysis products have been synthesized and characterized. mdpi.com These complexes demonstrate the interplay between coordination and hydrolysis. Two notable examples are the tetranuclear uranyl clusters that incorporate the neutral, tautomeric form of this compound (H₂BAO(T)):

UO₂)₄(O)₂{H₂BAO(T)}₈(H₂O)₂₄

(UO₂)₄(O)₂{H₂BAO(T)}₁₀Na(NO₃)₂₃